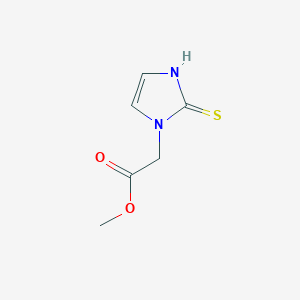
1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The thioxo group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects .
Comparison with Similar Compounds
1H-Imidazole-1-acetic acid: Lacks the thioxo group, resulting in different chemical reactivity and biological activity.
2-Methyl-1H-imidazole: Similar structure but with a methyl group at the 2-position, affecting its steric and electronic properties.
1H-Imidazole-4-carboxylic acid: Contains a carboxylic acid group at the 4-position, leading to different chemical behavior and applications.
Uniqueness: 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is unique due to the presence of both the imidazole ring and the thioxo group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
141720-31-2 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 2-(2-sulfanylidene-1H-imidazol-3-yl)acetate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)4-8-3-2-7-6(8)11/h2-3H,4H2,1H3,(H,7,11) |
InChI Key |
JEFMEOOFUJRQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















